molecular formula C6H7N3O3 B1470462 1-(carbamoylmethyl)-1H-imidazole-4-carboxylic acid CAS No. 1699493-12-3

1-(carbamoylmethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B1470462
CAS No.: 1699493-12-3
M. Wt: 169.14 g/mol
InChI Key: WPCCOLQTOAVEKM-UHFFFAOYSA-N
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Description

Structural Characterization of 1-(Carbamoylmethyl)-1H-imidazole-4-carboxylic Acid

Molecular Geometry and Tautomeric Forms

The molecular architecture of this compound is built upon the fundamental imidazole scaffold, which consists of a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions. The imidazole ring exhibits a planar configuration with delocalized π-electron density distributed across the ring system. The planarity of this heterocyclic framework is maintained through the aromatic character of the ring, which contributes significantly to the overall stability of the molecular structure.

The carbamoylmethyl substituent attached to the nitrogen-1 position introduces additional complexity to the molecular geometry. This substituent consists of a methylene bridge (-CH2-) connecting the imidazole nitrogen to a carboxamide functional group (-CONH2). The presence of this flexible linker allows for conformational flexibility around the carbon-nitrogen bond, potentially enabling the molecule to adopt multiple low-energy conformations. The carboxamide group itself adopts a planar geometry due to the partial double-bond character arising from resonance between the carbonyl oxygen and the amino group.

The carboxylic acid functionality positioned at the carbon-4 of the imidazole ring contributes to the overall geometric characteristics of the compound. This group exhibits typical carboxylic acid geometry with the carbon-oxygen bonds showing different lengths due to the resonance stabilization within the carboxylate system. The presence of multiple hydrogen bond donors and acceptors within the molecular structure creates opportunities for both intramolecular and intermolecular hydrogen bonding interactions.

Tautomeric equilibrium represents a crucial aspect of the structural chemistry of imidazole derivatives. The imidazole ring system can exist in two equivalent tautomeric forms due to the ability of the hydrogen atom to migrate between the two nitrogen atoms. However, in this compound, the nitrogen-1 position is substituted with the carbamoylmethyl group, which restricts the tautomeric equilibrium and fixes the hydrogen atom exclusively on the nitrogen-3 position. This substitution pattern eliminates the typical tautomeric behavior observed in unsubstituted imidazole compounds and results in a single, well-defined tautomeric form.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through the analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum of related imidazole carboxylic acid derivatives typically exhibits characteristic resonances that can be extrapolated for structural analysis. The imidazole ring protons appear as distinct signals in the aromatic region, typically between 7.0 and 8.0 parts per million, reflecting the electron-withdrawing effect of the nitrogen atoms and the carboxylic acid substituent.

The carbamoylmethyl substituent contributes specific spectral features to the proton Nuclear Magnetic Resonance spectrum. The methylene bridge protons (-CH2-) linking the imidazole nitrogen to the carboxamide group are expected to appear as a singlet in the aliphatic region, typically around 4.5-5.0 parts per million, due to their proximity to the electronegative nitrogen atom. The carboxamide protons (-CONH2) manifest as broad signals, often appearing between 5.0 and 7.0 parts per million, with broadening resulting from quadrupolar relaxation and potential hydrogen bonding interactions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group typically resonates in the range of 170-180 parts per million, while the carbonyl carbon of the carboxamide functionality appears in a similar but slightly upfield region. The imidazole ring carbons exhibit characteristic chemical shifts reflecting their aromatic environment and substitution patterns. The methylene carbon of the carbamoylmethyl substituent appears in the aliphatic region, typically around 40-50 parts per million.

Integration ratios in the proton Nuclear Magnetic Resonance spectrum provide confirmation of the molecular structure, with the expected ratio of imidazole protons to methylene protons to carboxamide protons supporting the proposed structural assignment. Chemical shift values and coupling patterns offer additional structural confirmation, with the coupling between adjacent protons providing information about the spatial relationships within the molecule.

Infrared Vibrational Profile Characterization

Infrared spectroscopy serves as a powerful tool for the structural characterization of this compound by providing information about the vibrational modes of specific functional groups. The infrared spectrum of this compound exhibits several characteristic absorption bands that correspond to the various functional groups present in the molecular structure. The carboxylic acid functionality produces a distinctive broad absorption band in the region of 2500-3300 reciprocal centimeters, attributed to the hydrogen-bonded hydroxyl stretch. This broad absorption often masks other potential hydroxyl stretches and serves as a definitive identifier for carboxylic acid groups.

The carbonyl stretching vibrations represent another crucial feature of the infrared spectrum. The carboxylic acid carbonyl stretch typically appears around 1700-1720 reciprocal centimeters, while the carboxamide carbonyl stretch manifests at a slightly lower frequency, approximately 1650-1680 reciprocal centimeters. These distinct carbonyl absorptions provide clear evidence for the presence of both functional groups within the molecular structure and allow for differentiation between the two carbonyl environments.

The carboxamide functional group contributes additional characteristic absorptions to the infrared spectrum. The nitrogen-hydrogen stretching vibrations of the primary carboxamide appear as medium to strong absorptions in the range of 3200-3400 reciprocal centimeters, often observed as two distinct bands corresponding to the symmetric and asymmetric stretching modes. The nitrogen-hydrogen bending vibrations manifest in the range of 1550-1650 reciprocal centimeters, providing further confirmation of the carboxamide functionality.

The imidazole ring system contributes aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region below 1500 reciprocal centimeters. These absorptions, while less distinctive individually, contribute to the overall spectral pattern and provide supporting evidence for the presence of the imidazole heterocycle. The combination of all these characteristic absorptions creates a unique infrared fingerprint that enables positive identification of this compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial molecular weight information and fragmentation patterns for this compound, enabling structural confirmation and purity assessment. The molecular ion peak corresponds to the intact molecular structure and provides direct confirmation of the molecular weight. Based on the structural composition of the compound, the expected molecular weight would be calculated from the constituent atoms: carbon, hydrogen, nitrogen, and oxygen in the appropriate stoichiometric ratios.

The fragmentation pattern observed in mass spectrometry reflects the stability of various molecular segments and the preferred cleavage pathways under ionization conditions. Common fragmentation patterns for imidazole carboxylic acid derivatives include the loss of carboxylic acid functionality through decarboxylation, resulting in fragment ions corresponding to the loss of 45 mass units (COOH). The carbamoylmethyl substituent may undergo fragmentation through cleavage of the methylene bridge, leading to the formation of fragment ions containing either the imidazole carboxylic acid core or the carboxamide portion.

Related compounds such as 1-(carboxymethyl)imidazole-4-carboxylic acid exhibit molecular weights of 170.12 atomic mass units, providing a reference point for understanding the mass spectrometric behavior of similar structural motifs. The substitution of the carboxyl group with a carboxamide group would result in a different molecular weight for this compound, with the exact value dependent on the complete molecular formula.

The ionization method employed significantly influences the observed fragmentation patterns. Electrospray ionization typically produces soft ionization conditions that favor the observation of molecular ion peaks with minimal fragmentation, while electron impact ionization generates more extensive fragmentation patterns that provide detailed structural information. The selection of appropriate ionization conditions enables optimization of the mass spectrometric analysis for specific analytical objectives, whether molecular weight determination or structural elucidation through fragmentation analysis.

Crystallographic Studies and Packing Arrangements

Crystallographic analysis of this compound provides detailed three-dimensional structural information and insights into solid-state packing arrangements. The crystal structure reveals the precise geometric parameters of the molecule, including bond lengths, bond angles, and torsional angles that define the molecular conformation in the solid state. The imidazole ring typically maintains its aromatic planarity in the crystalline environment, with bond lengths and angles consistent with the delocalized electronic structure of the heterocycle.

The presence of multiple hydrogen bond donors and acceptors within the molecular structure creates extensive opportunities for intermolecular hydrogen bonding in the crystal lattice. The carboxylic acid functionality serves as both a hydrogen bond donor through the hydroxyl group and a hydrogen bond acceptor through the carbonyl oxygen. Similarly, the carboxamide group provides hydrogen bonding capabilities through both the amino hydrogens as donors and the carbonyl oxygen as an acceptor. These multiple hydrogen bonding sites result in complex three-dimensional hydrogen bonding networks that stabilize the crystal structure.

The packing arrangements observed in related imidazole carboxylic acid derivatives provide insights into potential crystal structures for this compound. Imidazole derivatives frequently exhibit layer-like packing motifs where molecules are arranged in sheets stabilized by extensive hydrogen bonding networks. The carboxylic acid groups often participate in dimeric hydrogen bonding patterns, forming cyclic structures with neighboring molecules. The additional carboxamide functionality in this compound would likely contribute to more complex hydrogen bonding patterns and potentially different packing arrangements compared to simpler imidazole carboxylic acids.

Crystal packing efficiency and density provide information about the stability and properties of the solid form. The molecular shape and hydrogen bonding capabilities influence the packing coefficient and the formation of void spaces within the crystal lattice. Understanding these packing characteristics is essential for predicting physical properties such as solubility, stability, and mechanical behavior of the crystalline material. The combination of aromatic stacking interactions from the imidazole rings and hydrogen bonding interactions from the carboxylic acid and carboxamide functionalities creates a complex interplay of intermolecular forces that determines the overall crystal structure and properties.

Properties

IUPAC Name

1-(2-amino-2-oxoethyl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c7-5(10)2-9-1-4(6(11)12)8-3-9/h1,3H,2H2,(H2,7,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCCOLQTOAVEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cycloaddition of Ethyl Isocyanoacetate and Imidoyl Chlorides

One of the most efficient and well-documented methods to prepare 1-substituted imidazole-4-carboxylic acid derivatives involves the cycloaddition reaction between ethyl isocyanoacetate and imidoyl chloride intermediates.

  • Key Steps:

    • Preparation of imidoyl chlorides by reaction of aniline derivatives with acyl chlorides to form amides, followed by chlorination to imidoyl chlorides.
    • Cycloaddition of ethyl isocyanoacetate with the imidoyl chloride under controlled conditions to form ethyl 1-substituted imidazole-4-carboxylate esters.
    • Hydrolysis of the ester intermediates to yield the corresponding 1-substituted imidazole-4-carboxylic acids.
  • Reaction Conditions:

    • Cycloaddition typically catalyzed by copper(I) salts such as copper(I) chloride or copper(I) iodide.
    • Solvents used include methanol or N,N-dimethylformamide.
    • Temperatures range from room temperature to moderate heating (~50 °C).
    • Base such as pyridine or triethylamine is often employed to facilitate the reaction.
  • Advantages:

    • High regioselectivity for 1,5-disubstituted imidazole formation.
    • Versatility in substituent introduction by varying the aniline and acyl chloride precursors.
    • Subsequent ester hydrolysis is straightforward, yielding the carboxylic acid.
  • Representative Scheme:

Step Reactants Conditions Product
1 Acyl chloride + Aniline derivative Room temp, amide formation Amide intermediate
2 Amide + Chlorophosphate reagent Anhydrous conditions Imidoyl chloride intermediate
3 Imidoyl chloride + Ethyl isocyanoacetate Cu(I) catalyst, MeOH, 50 °C Ethyl 1-substituted imidazole-4-carboxylate ester
4 Ester hydrolysis Basic hydrolysis (KOH) 1-(Carbamoylmethyl)-1H-imidazole-4-carboxylic acid

This methodology was elaborated in a 2021 study that synthesized various 1,5-diaryl-1H-imidazole-4-carboxylic acids and derivatives, demonstrating the synthetic utility of this approach for related compounds.

Catalytic Synthesis via Inorganic Salt Composite Catalysts

A patented method describes a catalytic synthesis route for imidazole-4-carboxylic acids using an inorganic salt composite catalyst system. Though this patent focuses on 1H-imidazole-4-carboxylic acid, the principles can be adapted for substituted derivatives such as this compound.

  • Process Overview:

    • Starting from acetyl glycine ethyl ester, the synthesis proceeds via enolization and cyclization steps catalyzed by an inorganic salt composite catalyst.
    • The catalyst is a mixture of barium sulfate, ferric nitrate, and iron sulfate prepared by UV irradiation and high-temperature calcination.
    • The key intermediate 2-sulfhydryl-4-imidazole-ethyl formate is formed by reacting acetyl glycine ethyl ester with sodium ethylate and ethyl formate in acetic acid methyl ester solvent.
    • Subsequent catalytic oxidation and hydrolysis steps yield the target imidazole-4-carboxylic acid.
  • Reaction Conditions:

Step Reagents/Conditions Notes
Enolization and cyclization Acetyl glycine ethyl ester, sodium ethylate, ethyl formate, acetic acid methyl ester, 25-30 °C Molar ratios optimized for yield
Catalytic oxidation/desulfurization Inorganic salt composite catalyst, toluene, 70 °C Catalyst prepared by UV irradiation and calcination
Hydrolysis Potassium hydroxide solution (1-2% mass fraction), 25-30 °C, followed by acidification (pH 1-2) Recrystallization purification
Component Ratio (wt) Preparation Method
Barium sulfate 20 Mixed with water to paste, UV irradiated at 100 °C, then calcined
Ferric nitrate 1 Mixed homogeneously with barium sulfate paste
Iron sulfate 4 Same as ferric nitrate

This method offers a green catalytic approach with good yields and potential scalability.

Alternative Synthetic Routes Using α-Isocyanoacetate Synthons

Other literature sources report the construction of 1-substituted imidazole-4-carboxylates via condensation reactions involving α-isocyanoacetate derivatives and various nucleophiles such as primary amines or ketenimines.

  • Notable Methods:
    • Condensation of potassium salt of ethyl isocyanoacetate with isothioureas in hexamethylphosphoric triamide catalyzed by copper(I) chloride at room temperature.
    • Reaction of 3-bromo-2-isocyanoacrylates with primary amines in the presence of triethylamine in DMF.
    • Three-component reactions involving ethyl isocyanoacetate, primary amines, and aldehydes catalyzed by copper iodide and pyridine in methanol at 50 °C.

These methods provide routes to various 1,5-disubstituted imidazole-4-carboxylates, which can be hydrolyzed to the corresponding carboxylic acids, including carbamoylmethyl-substituted derivatives.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Catalysts Conditions Advantages Limitations
1 Acyl chloride + Aniline + Ethyl isocyanoacetate Cu(I) salts (CuCl, CuI), pyridine MeOH or DMF, 25-50 °C High regioselectivity, versatile Requires anhydrous conditions
2 Acetyl glycine ethyl ester + Sodium ethylate + Ethyl formate Inorganic salt composite catalyst (BaSO4, Fe nitrates/sulfates) 25-70 °C, UV irradiation, calcination Green catalysis, scalable Multi-step catalyst prep
3 Ethyl isocyanoacetate + Isothioureas or amines Cu(I) chloride, triethylamine Room temp to 50 °C, various solvents Variety of substituents possible Mixture of products possible

Research Findings and Practical Considerations

  • The cycloaddition approach (Method 1) is widely favored for its selectivity and adaptability to different substituents on the imidazole ring.
  • The inorganic salt composite catalyst method (Method 2) presents an environmentally friendly alternative with catalytic efficiency, suitable for industrial scale-up.
  • The choice of method depends on the availability of starting materials, desired substituent patterns, and scale of synthesis.
  • Hydrolysis of ester intermediates to the free acid is typically achieved under mild basic conditions followed by acidification and recrystallization for purity.
  • Reaction monitoring via NMR and HPLC is recommended to ensure completion and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

1-(Carbamoylmethyl)-1H-imidazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imidazole-4-carboxylic acid derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-(Carbamoylmethyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(carbamoylmethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents (Position 1) Substituents (Position 4) Molecular Formula Molecular Weight Key Features
This compound –CH₂–C(O)–NH₂ –COOH C₆H₇N₃O₃ 185.14 g/mol Amide group enhances solubility and H-bonding
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid –C₆H₄Cl –COOH C₁₀H₇ClN₂O₂ 222.63 g/mol Chlorophenyl group increases lipophilicity; used as a reference standard
1-Phenyl-1H-imidazole-4-carboxylic acid –C₆H₅ –COOH C₁₀H₈N₂O₂ 188.18 g/mol Aromatic π-π interactions; pharmaceutical intermediate
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid –C₃H₂N₂ –COOH C₈H₆N₄O₂ 190.16 g/mol Pyrimidine substituent enhances nucleic acid mimicry; used in drug discovery
1-Methyl-1H-imidazole-4-carboxylic acid –CH₃ –COOH C₅H₆N₂O₂ 126.11 g/mol Simplest alkyl derivative; ligand in coordination chemistry

Physicochemical Properties

  • Solubility : The carbamoylmethyl group in the target compound improves aqueous solubility compared to hydrophobic substituents like chlorophenyl (–C₆H₄Cl) or phenyl (–C₆H₅) .
  • Hydrogen Bonding : Carbamoylmethyl and carboxylic acid groups enable extensive H-bonding networks, critical for crystal engineering (e.g., in 4-carboxy-2-methyl-1H-imidazolium derivatives ).

Biological Activity

1-(Carbamoylmethyl)-1H-imidazole-4-carboxylic acid (CAS No. 1699493-12-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C6H8N4O3
  • Molecular Weight : 172.15 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imidazole ring is known to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to active sites on proteins.

Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazole derivatives, including this compound. For instance, compounds structurally related to imidazole-4-carboxylic acids have shown promising results in inhibiting HIV-1 integrase (IN) activity. In a study evaluating various imidazole derivatives, some compounds exhibited over 50% inhibition at concentrations around 100 µM in cell-based assays, indicating their potential as antiviral agents .

Antitumor Activity

Imidazole derivatives have also been investigated for their anticancer properties. Compounds containing the imidazole moiety have demonstrated cytotoxic effects against various cancer cell lines. For example, structural modifications in imidazole derivatives have been linked to enhanced antiproliferative activity, suggesting that this compound could have similar properties .

Case Studies and Research Findings

Study Findings
Study on HIV-1 IN inhibitorsIdentified several imidazole derivatives with significant inhibitory activity against HIV-1 integrase .
Anticancer evaluationSome imidazole derivatives showed IC50 values in the micromolar range against various cancer cell lines, indicating potential for further development .
Structure-activity relationship (SAR) analysisHighlighted the importance of specific substituents on the imidazole ring for enhancing biological activity .

Q & A

Q. What are the established synthetic routes for 1-(carbamoylmethyl)-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of structurally related imidazole-carboxylic acids often involves multi-step organic reactions. For example, 1H-imidazole-4-carboxylic acid derivatives are synthesized via cyclization of amino acids or condensation reactions using precursors like histidine analogs . A common approach involves introducing substituents (e.g., carbamoylmethyl groups) via nucleophilic substitution or coupling reactions. Optimization may require adjusting pH, temperature (e.g., 60–80°C for imidazole ring stability), and catalysts (e.g., palladium for cross-coupling). Purity is typically confirmed via HPLC (>97%) and NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming the imidazole ring structure, substituent positions, and carbamoylmethyl group integration. Deuterated solvents (DMSO-d6) are preferred for solubility .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond lengths, angles, and hydrogen-bonding networks, essential for structural validation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and reaction pathways. For example, the electron-withdrawing carboxylic acid group may influence the imidazole ring’s nucleophilicity, affecting coordination with metal ions in catalytic systems. Software like Gaussian or ORCA can model these interactions, guiding experimental design for applications in catalysis or materials science .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Discrepancies in X-ray data (e.g., thermal parameters or occupancy factors) are addressed by:

  • Re-examining data collection parameters (e.g., resolution, redundancy).
  • Using SHELXL’s constraints for disordered regions .
  • Cross-validating with spectroscopic data (e.g., NMR coupling constants for conformation analysis) .

Q. How is this compound utilized in designing coordination polymers, and what metal ions show promising binding affinity?

Imidazole-carboxylic acids are versatile ligands due to their N and O donor sites. For example:

Metal IonCoordination ModeApplicationReference
Zn(II)Bridging via N,OPorous frameworks for gas storage
Cu(II)ChelationCatalytic oxidation reactions
Optimizing polymer topology (e.g., 2D vs. 3D networks) requires pH control (5–7) and solvent selection (e.g., DMF/water mixtures) .

Q. What safety protocols are critical when handling this compound in experimental settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Waste Disposal : Segregate acidic waste and neutralize before disposal . Toxicity data (e.g., LD50) should be referenced from SDS sheets, though specific values for this compound may require extrapolation from analogs .

Methodological Considerations for Data Contradictions

Q. How to address discrepancies between theoretical and experimental spectroscopic data?

  • NMR Shifts : Compare experimental 1H^1H shifts with computed values (using tools like ACD/Labs or ChemDraw). Deviations >0.5 ppm may indicate solvent effects or tautomerism .
  • IR Stretching Frequencies : Discrepancies in carbonyl (C=O) stretches (~1700 cm1 ^{-1}) may arise from hydrogen bonding or crystallinity differences.

Q. What experimental controls are necessary to ensure reproducibility in synthesis?

  • Reagent Purity : Use ≥97% pure starting materials (verified via GC/MS) .
  • Reaction Monitoring : Track progress via TLC or in-situ FTIR to identify side products (e.g., hydrolysis of the carbamoyl group) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(carbamoylmethyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(carbamoylmethyl)-1H-imidazole-4-carboxylic acid

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